
1-(4-Pentylphenyl)-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Pentylphenyl)-2,2-difluoroethanone, also known as 4-pentylphenyl 2,2-difluoroethanone, is an organic compound that is used in various areas of scientific research. It is a colorless, volatile liquid with a sweet, fruity odor and a low melting point. It is a derivative of pentylphenol and is used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Pentylphenyl)-2,2-difluoroethanone has been used in various scientific studies. It has been used in the synthesis of other compounds, such as 1-pentyl-2,2-difluoroethanone and 1-pentyl-2-hydroxy-2-fluoroethanone. It has also been used in the study of biochemical and physiological effects, including its effects on the nervous system, cardiovascular system, and immune system. Additionally, it has been used in the study of drug metabolism and toxicity.
Wirkmechanismus
The mechanism of action of 1-(4-Pentylphenyl)-2,2-difluoroethanone is not fully understood. However, it is believed that the compound binds to certain receptor sites in the body, which results in an alteration of biochemical and physiological processes. This binding may be responsible for the compound’s effects on the nervous system, cardiovascular system, and immune system.
Biochemical and Physiological Effects
This compound has been studied for its effects on the nervous system, cardiovascular system, and immune system. Studies have shown that the compound has a sedative effect on the nervous system, which can result in relaxation and decreased anxiety. Additionally, it has been shown to have a hypotensive effect on the cardiovascular system, which can result in decreased blood pressure. Lastly, it has been shown to have an immunomodulatory effect, which can result in an increase in immune system function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Pentylphenyl)-2,2-difluoroethanone is a useful compound for laboratory experiments. It is a readily available and relatively inexpensive compound, making it an attractive option for researchers. Additionally, its low melting point and volatility make it easy to handle and store. However, it is important to note that the compound is flammable and should be handled with caution.
Zukünftige Richtungen
1-(4-Pentylphenyl)-2,2-difluoroethanone has a wide range of potential applications in scientific research. In the future, it is likely that the compound will be further studied for its effects on the nervous system, cardiovascular system, and immune system. Additionally, it may be used in the study of drug metabolism and toxicity, as well as in the synthesis of other compounds. Finally, it may be used in the study of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(4-Pentylphenyl)-2,2-difluoroethanone can be achieved through a two-step process. In the first step, pentylphenol is reacted with difluoroethanol in the presence of an acid catalyst to form the desired product. In the second step, the product is further purified by distillation. The reaction yields a product with a purity of 99.5% or higher.
Eigenschaften
IUPAC Name |
2,2-difluoro-1-(4-pentylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O/c1-2-3-4-5-10-6-8-11(9-7-10)12(16)13(14)15/h6-9,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILLWAQAFUYINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


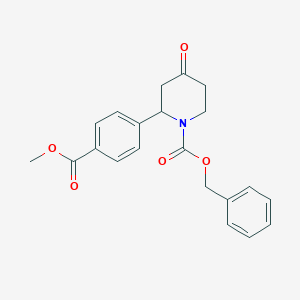
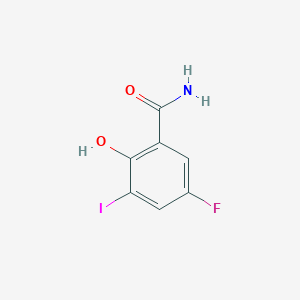
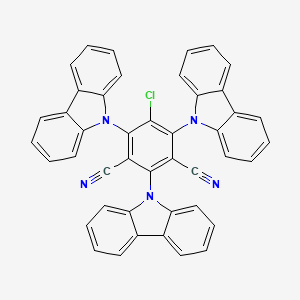
![(4R,4'R,5S,5'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294753.png)
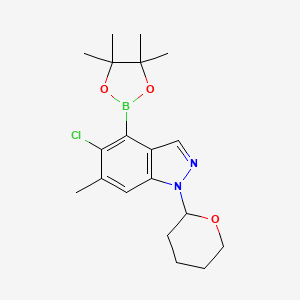
![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)
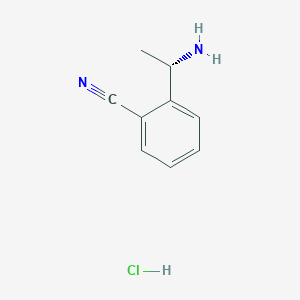
![(4R,4'R,5S,5'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%](/img/structure/B6294775.png)

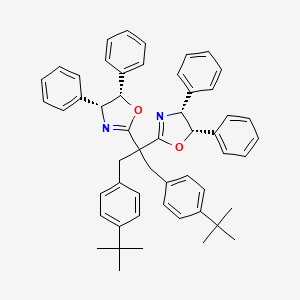
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)

